Alpk1-IN-2

Description

Classification and Structural Characteristics of Atypical Protein Kinases, with Emphasis on ALPK1

ALPK1 is classified as a member of the atypical protein kinase family. bioscience.co.ukbiocat.comapexbt.com Atypical protein kinases are distinguished from conventional protein kinases by their unique structure and substrate specificity, sharing little sequence similarity in their catalytic domain with conventional kinases. bioscience.co.ukbiocat.comapexbt.com The human ALPK1 gene is located on chromosome 4q25. biocat.com ALPK1 is a protein approximately 139 kDa in size, containing an N-terminal alpha helical domain, an unstructured linker region, and a C-terminal alpha-kinase domain. biocat.com The N-terminal domain is involved in recognizing bacterial metabolites, specifically binding ADP-heptose. biocat.com The C-terminal domain possesses the kinase activity crucial for downstream signaling. biocat.com

Fundamental Role of ALPK1 in Cellular Signaling and Homeostasis

ALPK1 is involved in regulating various cellular functions and signaling pathways. bioscience.co.uk It plays a role in cellular stress reactions and metabolic pathways. bioscience.co.uk ALPK1 has been implicated in the regulation of glucose metabolism and insulin (B600854) signaling, with aberrant activity associated with insulin resistance and type 2 diabetes. bioscience.co.uk Furthermore, ALPK1's role in intestinal homeostasis is being explored, with evidence suggesting its pathway, activated by microbiota-derived cues like ADP-heptose, helps finely tune this process. ALPK1 has also been linked to uric acid homeostasis.

ALPK1 as a Critical Regulator in Innate Immunity and Inflammation

ALPK1 is a key player in the innate immune response and a critical regulator in inflammation. bioscience.co.uk It functions as a cytosolic pattern-recognition receptor (PRR) that detects bacterial pathogen-associated molecular pattern metabolites (PAMPs), initiating an innate immune response. Specifically, ALPK1 recognizes and binds ADP-heptose, a potent PAMP found in Gram-negative and some Gram-positive bacteria. biocat.com This binding stimulates ALPK1's kinase activity, leading to the phosphorylation and activation of TIFA (TRAF-interacting protein with forkhead-associated domain). biocat.com TIFA phosphorylation triggers the assembly of TIFAsomes, which in turn activates the NF-κB signaling pathway, crucial for inflammatory responses and the production of pro-inflammatory cytokines like IL-8, IL-6, IL-1β, and TNFα. bioscience.co.uk

Emerging Therapeutic Significance of ALPK1 Inhibition in Disease Pathogenesis

The dysregulation of ALPK1 activity has been linked to several pathological conditions. bioscience.co.uk Consequently, the development of ALPK1 inhibitors has become a focal point in drug discovery efforts. bioscience.co.uk The therapeutic applications of ALPK1 inhibitors are diverse, reflecting the wide-ranging roles of ALPK1 in human physiology and disease. bioscience.co.uk Promising areas include the treatment of autoinflammatory diseases, such as gout and familial Mediterranean fever, characterized by excessive inflammation driven by dysregulated ALPK1 activity. bioscience.co.uk ALPK1 inhibitors also hold potential for metabolic diseases like insulin resistance and type 2 diabetes by enhancing insulin sensitivity and improving metabolic control. bioscience.co.uk Furthermore, ALPK1 has been found to play a role in tumor progression and metastasis in certain cancers, suggesting ALPK1 inhibition as a potential approach to disrupt cancer cell growth and survival. bioscience.co.uk Emerging evidence also points to the involvement of ALPK1 in neuroinflammation and cellular stress responses, key contributors to neurodegenerative diseases like Alzheimer's and Parkinson's diseases, indicating potential applications for ALPK1 inhibitors in these conditions. bioscience.co.uk Gain-of-function mutations in ALPK1 are also associated with rare genetic diseases like ROSAH syndrome, an autoinflammatory condition.

Introduction to ALPK1-IN-2 as a Potent Research Compound for ALPK1 Inhibition

This compound is recognized as a potent inhibitor of alpha-kinase 1 and is used as a research compound. Its mechanism of action involves inhibiting the enzymatic activity of ALPK1. bioscience.co.uk Research indicates that this compound can modulate signaling pathways downstream of ALPK1. bioscience.co.uk

Research findings on this compound demonstrate its inhibitory activity against ALPK1 and NF-κB. The compound has been reported with specific half-maximal inhibitory concentration (IC50) values for these targets.

Table 1: In Vitro Inhibition Data for this compound

| Target | IC50 Value | Reference |

| ALPK1 (alpha-kinase 1) | 95 nM | |

| NF-κB | 1.31 µM |

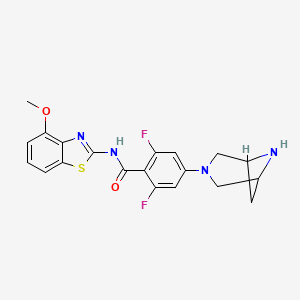

This compound has the molecular formula C₂₀H₁₈F₂N₄O₂S and a molecular weight of 416.44 g/mol . Its CAS number is 2765633-68-7. It is intended strictly for scientific research use.

Structure

3D Structure

Properties

Molecular Formula |

C20H18F2N4O2S |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C20H18F2N4O2S/c1-28-15-3-2-4-16-18(15)24-20(29-16)25-19(27)17-13(21)6-12(7-14(17)22)26-8-10-5-11(9-26)23-10/h2-4,6-7,10-11,23H,5,8-9H2,1H3,(H,24,25,27) |

InChI Key |

SHSJEVPKHXWBHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CC5CC(C4)N5)F |

Origin of Product |

United States |

Molecular Pharmacology of Alpk1 in 2

Inhibitory Profile of ALPK1-IN-2 Against ALPK1 Kinase Activity

This compound exerts its biological effects primarily through the inhibition of ALPK1 kinase activity bioscience.co.ukbiocat.com. This inhibition is a key aspect of its molecular pharmacology, disrupting the downstream signaling cascade initiated by ALPK1 activation.

Determination and Interpretation of Inhibitory Concentrations (e.g., IC50 values)

The inhibitory potency of this compound against ALPK1 kinase activity has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Research findings indicate that this compound is a potent inhibitor of ALPK1, with a reported IC50 value of 95 nM bioscience.co.ukbiocat.commedchemexpress.commedchemexpress.comsmallmolecules.comapexbt.com. This nanomolar IC50 value signifies that relatively low concentrations of this compound are sufficient to inhibit ALPK1 activity by 50%.

The IC50 value is a standard measure of the potency of an inhibitor. A lower IC50 value indicates higher potency, meaning less of the inhibitor is needed to achieve a given level of inhibition. The IC50 of 95 nM for this compound suggests that it is a potent compound in inhibiting ALPK1 kinase activity.

Assessment of Selectivity and Potency Towards ALPK1

Beyond its effect on ALPK1, the selectivity of this compound is an important consideration in understanding its potential biological impact. While its primary target is ALPK1, studies have also assessed its effect on other signaling molecules. This compound has been reported to inhibit NF-κB with an IC50 of 1.31 µM bioscience.co.ukbiocat.commedchemexpress.commedchemexpress.comsmallmolecules.comapexbt.com.

Comparing the IC50 values for ALPK1 (95 nM) and NF-κB (1.31 µM) provides insight into the selectivity of this compound. The significantly lower IC50 for ALPK1 indicates that this compound is considerably more potent in inhibiting ALPK1 kinase activity compared to its effect on NF-κB. This suggests a degree of selectivity for ALPK1 over NF-κB.

The potency of this compound towards ALPK1 is highlighted by its nanomolar IC50 value. This level of potency is indicative of a compound that can effectively modulate ALPK1 activity at relatively low concentrations in experimental settings.

Here is a table summarizing the inhibitory concentrations:

| Target | IC50 Value |

| ALPK1 | 95 nM |

| NF-κB | 1.31 µM |

Data Table: Inhibitory Concentrations of this compound

| Target | IC50 (nM) |

| ALPK1 | 95 |

| NF-κB | 1310 |

This compound Modulation of ALPK1-Mediated Signaling Pathways

ALPK1 activation by bacterial metabolites triggers a specific signaling cascade that is critical for initiating an innate immune response bellbrooklabs.cominstitutcochin.frtandfonline.com. By inhibiting ALPK1, this compound is expected to modulate or disrupt this downstream signaling pathway.

Disruption of ALPK1-Dependent TIFA Phosphorylation

A key event downstream of ALPK1 activation is the phosphorylation of the adaptor protein TIFA (TRAF interacting forkhead-associated protein A) bellbrooklabs.cominstitutcochin.frtandfonline.comprotocols.io. This phosphorylation is essential for the subsequent steps in the ALPK1-mediated signaling pathway. As a potent ALPK1 inhibitor, this compound is expected to disrupt this critical phosphorylation event.

Analysis of Specific Phosphorylation Sites (e.g., Threonine 9)

ALPK1 has been shown to specifically phosphorylate TIFA on Threonine 9 (T9) institutcochin.frtandfonline.comprotocols.ioresearchgate.netresearchgate.netuniprot.orguniprot.orgbiorxiv.orgpnas.org. This phosphorylation at T9 is a crucial molecular switch that initiates the downstream signaling cascade. While other phosphorylation sites on TIFA have been observed to be weakly phosphorylated by ALPK1 in vitro, phosphorylation at T9 is confirmed to be a primary event researchgate.netbiorxiv.org. By inhibiting ALPK1, this compound prevents the phosphorylation of TIFA at this specific and critical residue.

Impact on TIFA Oligomerization and TIFAsome Formation

The phosphorylation of TIFA at Threonine 9 by activated ALPK1 is the trigger for TIFA to undergo oligomerization institutcochin.frtandfonline.comprotocols.ioresearchgate.netresearchgate.netuniprot.orguniprot.orgbiorxiv.orgpnas.org. The phosphorylated T9 residue is recognized by the FHA domain of other TIFA molecules, leading to a "head-to-tail" polymerization protocols.ioresearchgate.netbiorxiv.orgpnas.org. This oligomerization results in the formation of large complexes known as "TIFAsomes" bellbrooklabs.cominstitutcochin.frtandfonline.comprotocols.ioresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. TIFAsome formation is a critical step for the recruitment and activation of downstream signaling components, such as TRAF6 and TRAF2, ultimately leading to NF-κB activation and the induction of pro-inflammatory responses bellbrooklabs.cominstitutcochin.frtandfonline.comprotocols.ioresearchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.netinvivogen.com.

Since this compound inhibits ALPK1 kinase activity and thus prevents the phosphorylation of TIFA at T9, it effectively blocks the initiation of TIFA oligomerization and subsequent TIFAsome formation. This disruption at an early stage of the pathway prevents the assembly of the signaling scaffold necessary for downstream activation of NF-κB and other inflammatory mediators.

Attenuation of Nuclear Factor-kappa B (NF-κB) Pathway Activation

The NF-κB signaling pathway is a critical component of the inflammatory response, and ALPK1 is known to be an upstream activator of this pathway. patsnap.comnih.govresearchgate.net ALPK1 activation, often triggered by bacterial ADP-heptose, leads to the phosphorylation of TIFA, which in turn promotes NF-κB activation. patsnap.compnas.orgplos.org Research indicates that this compound can attenuate the activation of the NF-κB pathway. Studies have reported an IC50 of 1.31 µM for this compound's inhibitory effect on NF-κB. biocat.combioscience.co.uk Inhibition of ALPK1, for instance through genetic knockdown, has been shown to inhibit NF-κB activation induced by stimuli like Shigella flexneri infection or high glucose treatment. nih.govplos.org This involves reduced phosphorylation and nuclear translocation of NF-κB. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| ALPK1 | 95 biocat.combioscience.co.uk |

| NF-κB | 1310 (1.31 µM) biocat.combioscience.co.uk |

Effects on Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., ERK1/2, p38)

The MAPK signaling pathways, including ERK1/2 and p38, are involved in various cellular responses, including inflammation and stress responses. mdpi.comresearchgate.net ALPK1 has been implicated in the activation of MAPK pathways, often downstream of the TAK1 complex, which is itself activated following ALPK1-mediated TIFA polymerization. pnas.orgplos.org While direct data on the effects of this compound specifically on ERK1/2 and p38 signaling is limited in the provided context, ALPK1's role as an upstream regulator suggests that its inhibition by this compound could indirectly influence these pathways. Studies on ALPK1's involvement in inflammatory processes indicate its association with the activation of MAPKs like JNK, p38, and ERK. plos.org Furthermore, ALPK1 has been suggested to act synergistically with other factors in promoting the production of pro-inflammatory cytokines through the activation of NF-κB and MAPK (ERK1/2 and p38) signaling. spandidos-publications.com

Influence on Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Activity

The JAK-STAT pathway is crucial for the signaling of various cytokines and growth factors and plays a role in immune responses and other cellular processes. ALPK1 has been shown to influence the JAK-STAT pathway. Research investigating the role of ALPK1 in inhibiting Hepatitis B virus (HBV) replication revealed that ALPK1 achieved this by activating the JAK-STAT pathway. nih.govresearchgate.net Additionally, in the context of ischemic brain injury, ALPK1 deficiency was found to mitigate injury and microglial pyroptosis and ferroptosis by inhibiting the JAK2/STAT3 signaling pathway. patsnap.com While the direct effect of this compound on the JAK-STAT pathway is not explicitly detailed in the provided information, the known influence of ALPK1 on this pathway suggests that this compound, as an ALPK1 inhibitor, could modulate its activity.

Regulation of Canonical Pyroptosis Signaling Cascades

Pyroptosis is a form of programmed cell death characterized by inflammation and the release of pro-inflammatory cytokines like IL-1β and IL-18, often mediated by caspase-1 and Gasdermin D (GSDMD). mdpi.comnih.gov ALPK1 has been identified as a key regulator in inflammation and has been shown to initiate the canonical caspase-1/GSDMD pyroptosis pathway. nih.govmdpi.comnih.govresearchgate.net Studies in diabetic nephropathy models have demonstrated that ALPK1 is upstream of NF-κB phosphorylation, which initiates this pyroptotic cascade. nih.govmdpi.comresearchgate.net Inhibition of ALPK1, for example through siRNA-mediated knockdown, has been shown to attenuate the upregulation of pyroptosis-related proteins such as Caspase-1 and GSDMD-NT, as well as the release of IL-1β and IL-18. nih.govnih.gov This indicates that ALPK1 plays a significant role in promoting pyroptosis. Given that this compound is a potent ALPK1 inhibitor, it is expected to regulate canonical pyroptosis signaling cascades by inhibiting the upstream ALPK1 activity.

Table 2: ALPK1's Role in Pyroptosis Signaling

| Pathway Component | ALPK1 Influence | Effect of ALPK1 Inhibition (e.g., Knockdown) |

| NF-κB | Upstream activator nih.govmdpi.comresearchgate.net | Attenuated phosphorylation and nuclear translocation nih.govresearchgate.net |

| Caspase-1 | Initiated by ALPK1/NF-κB pathway nih.govmdpi.comresearchgate.net | Attenuated expression nih.govnih.gov |

| GSDMD | Activated by Caspase-1 mdpi.comnih.gov | Attenuated expression and membranous translocation nih.govnih.gov |

| IL-1β | Release promoted by pyroptosis mdpi.comnih.gov | Attenuated release nih.govnih.gov |

| IL-18 | Release promoted by pyroptosis mdpi.comnih.gov | Attenuated release nih.govnih.gov |

Alpk1 in 2 in the Context of Innate Immune System Research

Investigation of ALPK1-IN-2 in Pathogen-Associated Molecular Pattern (PAMP) Sensing

ALPK1 is recognized as a cytosolic pattern recognition receptor (PRR) that senses specific bacterial PAMPs, notably ADP-Heptose, an intermediate in the lipopolysaccharide (LPS) biosynthesis pathway found in most Gram-negative bacteria. The interaction between bacterial ADP-Heptose and ALPK1 triggers a cascade of events leading to innate immune activation. Research utilizing inhibitors like this compound is crucial for dissecting the precise mechanisms by which ALPK1 recognizes these PAMPs and translates that recognition into an immune response.

This compound Effects on ADP-Heptose Recognition and Downstream Activation

ADP-Heptose, specifically ADP-β-D-manno-heptose, is a key bacterial metabolite sensed by the N-terminal domain of ALPK1. This interaction promotes the kinase activity of ALPK1, leading to the phosphorylation and activation of downstream targets, particularly the adaptor protein TIFA (TRAF-interacting protein with forkhead-associated domain). Phosphorylated TIFA then undergoes oligomerization, forming large complexes known as TIFAsomes, which recruit TRAF6 and/or TRAF2. This complex formation is critical for activating the NF-κB signaling pathway.

As a potent ALPK1 inhibitor with an IC50 of 95 nM, this compound is expected to disrupt this initial sensing and activation cascade wikipedia.orgbioregistry.ioontosight.ai. By inhibiting ALPK1's kinase activity, this compound would prevent the phosphorylation of TIFA, thereby inhibiting TIFAsome formation and the subsequent recruitment of TRAF6/TRAF2. This disruption at an early stage of the pathway would effectively block the signal initiated by ADP-Heptose recognition.

Furthermore, this compound also inhibits NF-κB with an IC50 of 1.31 µM wikipedia.orgbioregistry.ioontosight.ai. This dual inhibitory activity suggests that this compound can suppress the downstream inflammatory response not only by preventing the ALPK1-mediated activation of the pathway but also by directly inhibiting NF-κB, a key transcription factor responsible for inducing the expression of pro-inflammatory genes.

| Compound | Target | IC50 Value |

|---|---|---|

| This compound | ALPK1 | 95 nM |

| This compound | NF-κB | 1.31 µM |

Modulation of ALPK1 Responses to Gram-Negative Bacterial Components

ALPK1-mediated ADP-Heptose sensing is a significant pathway by which host cells detect the presence of Gram-negative bacteria, including pathogens like Shigella flexneri, Salmonella typhimurium, Neisseria meningitidis, Yersinia pseudotuberculosis, and Helicobacter pylori. This recognition triggers a pro-inflammatory response aimed at combating the infection.

Control of Pro-Inflammatory Cytokine and Chemokine Production by this compound

A major outcome of ALPK1 activation through PAMP sensing is the induction of pro-inflammatory cytokine and chemokine production, primarily mediated by the activation of NF-κB. These molecules are critical for orchestrating the innate immune response, including the recruitment of immune cells to the site of infection and the modulation of inflammation. As an inhibitor of both ALPK1 and NF-κB, this compound is expected to exert control over the production of these inflammatory mediators.

Suppression of Tumor Necrosis Factor-alpha (TNF-α) Secretion

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of immune and inflammatory processes. The ALPK1-TIFA-TRAF6-NF-κB pathway is known to induce the expression of TNF-α. Studies have shown that ALPK1 can regulate TNF-α production, and inhibition or depletion of ALPK1 can lead to decreased TNF-α levels.

Given that this compound inhibits ALPK1 and NF-κB, it is anticipated to suppress the secretion of TNF-α that is driven by the ALPK1 signaling axis. Research has indicated that knockdown of ALPK1 in certain cell lines results in reduced TNF-α secretion. Therefore, treatment with this compound would likely lead to a similar reduction in ALPK1-dependent TNF-α production by blocking the upstream kinase activity and the downstream transcription factor.

Regulation of Interleukin-1 Beta (IL-1β) and Interleukin-18 (IL-18) Release

Interleukin-1 Beta (IL-1β) and Interleukin-18 (IL-18) are potent inflammatory cytokines that are processed into their active forms by inflammasomes, often downstream of PRR signaling pathways. The ALPK1 pathway has been linked to the production and release of IL-1β and IL-18, particularly in the context of certain inflammatory conditions. ALPK1 can influence the activation of the canonical caspase-1/GSDMD pyroptosis pathway, which is responsible for the release of mature IL-1β and IL-18.

Inhibition of ALPK1 by this compound would be expected to regulate the release of IL-1β and IL-18 that is dependent on ALPK1 activity. Studies have shown that inhibiting ALPK1 can suppress the increased levels of IL-1β and IL-18 observed in certain cellular models. This suggests that this compound, by inhibiting ALPK1, can modulate the inflammasome activation or the downstream processes leading to the secretion of these cytokines.

| Cytokine | Pathway Involved | Expected Effect of this compound (Inhibition) |

|---|---|---|

| TNF-α | ALPK1-TIFA-TRAF6-NF-κB | Suppression |

| IL-1β | ALPK1-mediated inflammasome/pyroptosis activation | Regulation/Reduction |

| IL-18 | ALPK1-mediated inflammasome/pyroptosis activation | Regulation/Reduction |

Impact on Interleukin-6 (IL-6) and Interleukin-8 (IL-8) Expression

Interleukin-6 (IL-6) and Interleukin-8 (IL-8, also known as CXCL8) are other crucial pro-inflammatory mediators induced during innate immune responses, often regulated by NF-κB activation. The ALPK1-TIFA-NF-κB pathway has been shown to induce the expression of IL-6 and IL-8 in response to bacterial components.

Given that this compound inhibits both ALPK1 and NF-κB, it is expected to significantly impact the expression levels of IL-6 and IL-8 that are driven by ALPK1 activation. Research using ALPK1 silencing or knockout has demonstrated reduced IL-8 expression in response to Gram-negative bacterial infection or ADP-Heptose stimulation. Similarly, ALPK1 is implicated in the production of IL-6. Therefore, treatment with this compound would likely lead to a decrease in the ALPK1-dependent production of both IL-6 and IL-8 by blocking the upstream signaling events and the downstream transcriptional activation by NF-κB.

| Chemokine/Cytokine | Pathway Involved | Expected Effect of this compound (Inhibition) |

|---|---|---|

| IL-6 | ALPK1-NF-κB | Suppression |

| IL-8 (CXCL8) | ALPK1-TIFA-NF-κB | Suppression |

The use of this compound as a research tool allows for a more detailed understanding of the specific contributions of ALPK1 to the complex network of cytokine and chemokine production during innate immune responses, particularly those triggered by bacterial PAMPs like ADP-Heptose. Its inhibitory effects on both ALPK1 and NF-κB provide a means to dissect the ALPK1-dependent inflammatory cascade.

This compound Influence on Immune Cell Activation and Function

The inhibition of ALPK1 by this compound is expected to significantly impact the activation and function of key immune cells involved in the innate response to bacterial signals. By blocking the ALPK1-TIFA-NF-κB axis, this compound can modulate the intensity and nature of immune cell responses triggered by ALPK1 ligands like ADP-heptose.

Modulation of Monocyte Responsiveness and Priming Mechanisms (e.g., IFN-γ licensing)

Monocytes play a critical role in initiating inflammatory responses and differentiating into macrophages and dendritic cells. Research has demonstrated that the ALPK1/TIFA pathway in human monocytes requires licensing by IFN-γ for full responsiveness to ADP-heptose. biocat.com IFN-γ treatment leads to the upregulation of TIFA in monocytes, and this induction is sufficient to confer responsiveness to ADP-heptose. biocat.com This licensing mechanism is blocked by JAK inhibitors, highlighting the involvement of IFN-γ signaling. biocat.com

Given that ALPK1 is essential for this pathway, treatment with this compound would directly inhibit the kinase activity required for TIFA phosphorylation and subsequent NF-κB activation in monocytes. This inhibition is expected to abrogate the responsiveness of monocytes to ALPK1 ligands, even in the presence of IFN-γ licensing. Consequently, this compound would likely impair the ability of monocytes to mount a full pro-inflammatory response to bacterial ADP-heptose, potentially affecting their differentiation and antigen-presenting capabilities. Studies have also indicated that ALPK1 promotes M1 macrophage polarization; thus, this compound could potentially shift macrophage polarization states by inhibiting this pathway.

Effects on Neutrophil Recruitment and Anti-Microbial Responses

ALPK1-mediated signaling is known to induce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8, which are crucial for the recruitment of neutrophils to sites of infection. ncpsb.org.cnbioscience.co.uk Studies in mice have shown that injection of ADP-heptose or infection with bacteria that produce this metabolite leads to massive neutrophil recruitment in an ALPK1-dependent manner. ncpsb.org.cn This neutrophil influx is a key component of the innate immune defense, facilitating the clearance of bacterial invaders through phagocytosis and the release of anti-microbial factors. ncpsb.org.cn

Role of this compound in Commensal Microbiota-Mediated ALPK1 Activation

The interaction between the host immune system and the commensal microbiota is critical for maintaining intestinal homeostasis. Emerging research indicates that commensal bacteria can also activate innate immune pathways, including the ALPK1 pathway. Specifically, studies have shown that the commensal bacterium Akkermansia muciniphila can release ADP-heptose-related molecules that activate the ALPK1/TIFA pathway in intestinal epithelial cells. This activation by commensals appears to play a role in maintaining intestinal barrier function and influencing local immune responses.

Research Applications of Alpk1 in 2 in Disease Pathogenesis Studies

Autoinflammatory and Inflammatory Disease Models

Research into autoinflammatory and inflammatory diseases heavily utilizes ALPK1-IN-2 to explore the contribution of aberrant ALPK1 signaling. patsnap.com These studies aim to elucidate the mechanisms by which ALPK1 activity drives inflammation and to assess the potential therapeutic utility of ALPK1 inhibition. patsnap.com

Research on ROSAH Syndrome: Investigating ALPK1 Gain-of-Function Mutations

ROSAH syndrome (retinal dystrophy, optic nerve edema, splenomegaly, anhidrosis, and headache) is a rare, autosomal dominant autoinflammatory disorder caused by gain-of-function mutations in the ALPK1 gene. frontiersin.orgoregonstate.edubusinesswire.comnih.gov These mutations lead to constitutive activation of ALPK1, contributing to the inflammatory phenotype observed in patients. oregonstate.eduroyalsocietypublishing.orgnih.govpnas.org this compound serves as a critical tool in studying how these specific mutations impact ALPK1 activity and how inhibiting this activity might mitigate disease features.

Characterization of this compound Efficacy Against Mutated ALPK1 Variants (e.g., T237M, Y254C, S277Phe, V1092A)

Studies have identified several ALPK1 mutations associated with ROSAH syndrome, including T237M, Y254C, and S277Phe. oregonstate.eduroyalsocietypublishing.orgnih.govpnas.org Another mutation, V1092A, has been linked to spiradenoma and spiradenocarcinoma. pnas.org Research utilizing this compound focuses on characterizing its inhibitory efficacy against these specific mutated ALPK1 variants. These variants exhibit constitutive activity, meaning they are active even in the absence of typical bacterial activators like ADP-heptose. royalsocietypublishing.orgpnas.orgresearchgate.net

Studies have shown that ALPK1 mutants causing ROSAH syndrome or spiradenoma can be activated by endogenous human nucleotide sugars, unlike wild-type ALPK1 which is specifically activated by bacterial ADP-heptose. pnas.orgresearchgate.net For instance, the ALPK1[Ser277Phe] variant is activated by human metabolites UDP-mannose and ADP-ribose, and also by GDP-mannose, which does not activate ALPK1[Thr237Met]. royalsocietypublishing.orgnih.govpnas.orgresearchgate.net This constitutive activity of mutated ALPK1 variants in the presence of human metabolites explains their role in driving autoinflammation independently of bacterial infection. pnas.orgresearchgate.net

While specific data tables detailing the IC50 of this compound against each of these variants were not directly found in the provided search results, the research indicates that ALPK1 inhibitors are being developed to selectively target these disease-causing variants. patsnap.combusinesswire.comroyalsocietypublishing.org For example, DF-003 is described as a highly selective ALPK1 inhibitor that inhibits the activity of ALPK1 and its variants causing ROSAH syndrome. businesswire.com This suggests that compounds like this compound or similar inhibitors are being tested to determine their effectiveness against the aberrant activity of these specific mutations.

Exploration of this compound Effects on Constitutive ALPK1 Activity Induced by Human Metabolites

The constitutive activity of ROSAH-associated ALPK1 variants is linked to their activation by human nucleotide sugars such as UDP-mannose, ADP-ribose, and GDP-mannose. royalsocietypublishing.orgpnas.orgresearchgate.net Research explores how this compound affects this metabolite-induced constitutive activity. By inhibiting the mutated ALPK1, this compound is expected to reduce the downstream signaling events triggered by these human metabolites, such as the activation of the NF-κB pathway. patsnap.comoregonstate.eduufrgs.br

Studies using in vitro assays with mutated ALPK1 constructs have shown increased constitutive NF-κB activity compared to wild-type ALPK1. ufrgs.br The Y254C variant showed significantly higher NF-κB activity than the T237M mutant in transiently transfected cells. ufrgs.br While direct experimental data showing this compound specifically blocking the activation of mutated ALPK1 by human metabolites was not located, the principle behind ALPK1 inhibition in ROSAH syndrome is to counteract this aberrant activation. royalsocietypublishing.orgpnas.org

Mechanism of this compound Action in Gout and Monosodium Urate-Induced Inflammation

Gout is an inflammatory disease characterized by the deposition of monosodium urate (MSU) crystals, which trigger inflammatory responses. researchgate.netresearchgate.netnih.govnih.gov ALPK1 has been implicated in MSU-induced inflammation and gout. researchgate.netresearchgate.netnih.gov Research using this compound or similar ALPK1 inhibitors aims to understand how inhibiting ALPK1 affects the inflammatory cascade initiated by MSU crystals. patsnap.com

This compound Impact on ALPK1-Mediated Myosin IIA Phosphorylation

ALPK1 is known to phosphorylate myosin IIA, a protein involved in various cellular processes, including vesicle trafficking. researchgate.netresearchgate.netnih.govmdpi.comuniprot.orgresearchgate.netpatsnap.comnih.govresearchgate.net In the context of gout, MSU crystals stimulate the expression of ALPK1, which in turn phosphorylates myosin IIA. researchgate.netresearchgate.netnih.govnih.govresearchgate.net This phosphorylation is crucial for the subsequent inflammatory response. researchgate.netresearchgate.netnih.gov

Studies have demonstrated that MSU treatment leads to increased ALPK1 expression and phosphorylation of myosin IIA in cells. researchgate.netnih.govnih.govresearchgate.net Knockdown of ALPK1 significantly reduced MSU-induced secretion of TNF-α. researchgate.netnih.gov In vitro kinase assays have shown that ALPK1 phosphorylates myosin IIA in the presence of ATP. researchgate.net While direct data on this compound's effect on this specific phosphorylation was not found, as an ALPK1 inhibitor, it is expected to block ALPK1's kinase activity, thereby preventing or reducing the phosphorylation of myosin IIA induced by MSU crystals. patsnap.com This disruption of myosin IIA phosphorylation is a key mechanism by which ALPK1 inhibition could attenuate MSU-induced inflammation. researchgate.netresearchgate.netnih.gov

Modulation of Golgi-Derived TNF-α Trafficking

ALPK1-mediated phosphorylation of myosin IIA plays a role in the trafficking of Golgi-derived vesicles containing inflammatory cytokines, such as TNF-α. researchgate.netresearchgate.netnih.govuniprot.orgresearchgate.netnih.gov In gout flares, this pathway contributes to the secretion of TNF-α, a major pro-inflammatory cytokine. researchgate.netresearchgate.netnih.govmdpi.comuniprot.org

Research indicates that ALPK1 participates in the regulation of Golgi-derived TNF-α trafficking through myosin IIA phosphorylation in the inflammation of gout. researchgate.netresearchgate.netnih.govuniprot.orgnih.gov Knockdown of either ALPK1 or myosin IIA significantly reduced MSU-induced TNF-α secretion. researchgate.netnih.gov This suggests that the ALPK1-myosin IIA axis is important for the proper transport and release of TNF-α. researchgate.netresearchgate.netnih.gov this compound, by inhibiting ALPK1 and consequently reducing myosin IIA phosphorylation, is expected to modulate this trafficking process, leading to decreased secretion of TNF-α and a reduction in the inflammatory response in gout models. patsnap.comresearchgate.netnih.gov This pathway is considered a potential target for therapeutic intervention in gout. researchgate.netnih.gov

Here is a summary of some research findings related to ALPK1 and its role in inflammation:

| Stimulus/Condition | ALPK1 Expression | Myosin IIA Phosphorylation | TNF-α Secretion | Reference |

| Monosodium Urate (MSU) | Increased | Increased | Increased | researchgate.netnih.gov |

| ALPK1 Knockdown + MSU | Reduced | Reduced | Reduced | researchgate.netnih.gov |

| Myosin IIA Knockdown + MSU | - | Reduced | Reduced | researchgate.netnih.gov |

Studies on ALPK1-Related Periodic Fever Syndromes

ALPK1 has been linked to autoinflammatory diseases, including certain periodic fever syndromes. Rare missense variants in the ALPK1 gene have been suggested as predisposing factors for Periodic Fever, Aphthous Stomatitis, Pharyngitis, and Adenitis (PFAPA) syndrome. researchgate.net ALPK1 mutations have also been identified as the genetic cause of ROSAH syndrome, an autosomal dominant autoinflammatory disease characterized by retinal dystrophy, optic nerve edema, splenomegaly, anhidrosis, and headache. bellbrooklabs.combusinesswire.com Research utilizing ALPK1 inhibitors like this compound can help investigate how aberrant ALPK1 activity contributes to the inflammatory pathways involved in these syndromes and potentially identify ALPK1 as a therapeutic target.

Metabolic Disorder Research

ALPK1 is increasingly recognized for its involvement in metabolic regulation. Studies have associated dysregulated ALPK1 activity with various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes mellitus, and obesity. patsnap.comanr.frmdpi.com this compound is employed in research to explore the impact of ALPK1 inhibition on metabolic homeostasis and the pathogenesis of these conditions.

This compound in Models of Insulin Resistance and Type 2 Diabetes Mellitus

Aberrant ALPK1 activity is associated with insulin resistance and type 2 diabetes. patsnap.comanr.fr ALPK1 inhibitors are being investigated for their potential to enhance insulin sensitivity and improve metabolic control in diabetic models. patsnap.com

ALPK1 has been implicated in the regulation of glucose metabolism and insulin signaling. patsnap.com Research using this compound can help dissect the specific roles of ALPK1 in these processes. Studies have shown that ALPK1 can influence pathways relevant to glucose homeostasis. For instance, ALPK1 expression has been shown to be increased in human kidney-2 cells treated with high glucose. researchgate.net Investigating the effects of this compound on glucose uptake, insulin signaling components (such as phosphorylation of insulin receptor substrates and AKT), and key enzymes involved in glucose metabolism in cellular and animal models can provide insights into its potential to ameliorate hyperglycemia and insulin resistance.

Pancreatic beta cell failure is a hallmark of type 1 and type 2 diabetes. frontiersin.orgnih.gov Research suggests that ALPK1 can sensitize pancreatic beta cells to cytokine-induced apoptosis. bellbrooklabs.comfrontiersin.orgnih.govnih.gov Studies using MIN6 cells, a murine pancreatic beta cell line, have shown that while activation of ALPK1 alone was insufficient to induce apoptosis, it significantly exacerbated cytokine-induced apoptosis. frontiersin.orgnih.gov This sensitization appears to involve the upregulation of TNF-α and Fas expression, potentially through enhanced activation of the TIFA/TAK1/NF-κB signaling axis. frontiersin.orgnih.gov this compound can be used in research to determine if inhibiting ALPK1 can protect beta cells from inflammatory cytokine-mediated apoptosis, thereby preserving beta cell mass and function.

Diabetic nephropathy (DKD) is a serious complication of diabetes characterized by renal inflammation, tubular injury, and interstitial fibrosis. mdpi.comtandfonline.com ALPK1 has been shown to promote tubular injury and interstitial inflammation in diabetic nephropathy models. researchgate.netmdpi.comnih.govresearchgate.net This is mediated, in part, through the activation of the NF-κB pathway and the induction of pyroptosis, a form of inflammatory programmed cell death. mdpi.comnih.govresearchgate.net Studies in high-glucose-treated HK-2 cells (a human kidney tubular epithelial cell line) have demonstrated that inhibition or knockdown of ALPK1 attenuates the upregulation of NF-κB, pyroptosis-related proteins (Caspase-1, GSDMD-NT, IL-1β, IL-18), and markers of renal fibrosis (α-SMA). nih.govresearchgate.net ALPK1 inhibition also ameliorated the nuclear translocation of NF-κB and membranous translocation of GSDMD in these cells. nih.govresearchgate.net Research utilizing this compound can further investigate the therapeutic potential of targeting ALPK1 to mitigate renal inflammation, tubular damage, and the progression of diabetic nephropathy.

Cancer Biology Investigations

Research into the role of ALPK1 in cancer biology is an active area, with studies suggesting its involvement in tumor progression, metastasis, and modulation of the tumor immune microenvironment. ALPK1 inhibitors are utilized as research tools to dissect these complex mechanisms. ALPK1 has been identified as an oncogene involved in carcinogenesis. nih.govnih.govresearchgate.net

This compound Influence on Tumor Progression and Metastasis Pathways

ALPK1 is understood to play a role in tumor progression and metastasis in certain cancers by potentially disrupting critical signaling pathways that cancer cells rely on for growth and survival. patsnap.com ALPK1 is located upstream and triggers cancer cell development and metastasis by regulating the inflammatory response through phosphorylation. nih.govnih.govresearchgate.net Its mRNA and protein levels have been found to correlate with advanced tumor size and lymph node metastasis. nih.govnih.govresearchgate.net

Fusobacterium nucleatum, an anaerobic bacterium, has been significantly associated with human colorectal cancer (CRC) and is considered a contributor to the disease. tandfonline.commdpi.com Research indicates that the presence of F. nucleatum in the flora of colon cancer patients facilitates metastasis through the abnormal stimulation of the ALPK1 pro-inflammatory pathway. bellbrooklabs.com F. nucleatum induces ALPK1 to activate the NF-κB pathway, resulting in the upregulation of ICAM1. mdpi.com This ALPK1/TIFA-dependent activation of the NF-κB phenotype is conserved among fusobacterial species. tandfonline.com Activation of the ALPK1/TIFA/NF-κB signaling pathway by F. nucleatum through ADP-heptose release leads to increased expression of IL-8, BIRC3, and TNFAIP3, reduced sensitivity to 5-FU, and enhanced CRC cell survival and inflammatory responses. mdpi.com The induction of the ALPK1/NF-κB/ICAM1 axis by F. nucleatum enhances CRC cell adhesion and metastasis, promoting adhesion of CRC cells to endothelial cells and facilitating metastasis. mdpi.comnih.gov High ICAM1 and ALPK1 expression has been correlated with shorter metastasis-free survival time in patients harboring F. nucleatum. bellbrooklabs.comnih.gov Studies have identified that F. nucleatum induces ALPK1 to activate the NF-κB pathway, resulting in upregulation of ICAM1 in colorectal cancer cell lines. mdpi.comnih.gov The abundance of F. nucleatum in tumor tissues of CRC patients was positively associated with the expression levels of ALPK1 and ICAM1. nih.govnih.gov

While the research clearly establishes a link between F. nucleatum, ALPK1 activation, and metastasis, specific studies detailing the direct impact of this compound on F. nucleatum-facilitated metastasis were not prominently found in the search results. However, given this compound's activity as an ALPK1 inhibitor, it serves as a valuable tool to experimentally validate the role of ALPK1 in this process. Inhibiting ALPK1 with compounds like this compound could potentially disrupt the ALPK1-NF-κB-ICAM1 pathway activated by F. nucleatum, thereby providing insights into therapeutic strategies to resist CRC metastasis. frontiersin.org

High ALPK1 expression has been shown to facilitate the progression of oral squamous cell carcinoma (OSCC). bellbrooklabs.com ALPK1 expression is associated with lymph node metastasis and tumor growth in OSCC patients. uniprot.orgnih.gov Studies have indicated that ALPK1 is associated with lymph node metastases and tumor development in OSCC, likely through the regulation of cell growth, migration, and invasion. spandidos-publications.com ALPK1 serves as a potential biomarker and target for OSCC development in late stages. uniprot.org The expression of ALPK1 was found to be significantly higher in cancerous oral tissues compared to noncancerous tissues. nih.govmdpi.com Abnormally high ALPK1 expression has been observed in malignant oral cancer cell lines compared to precancerous and normal oral epithelial cells. nih.gov In advanced oral cancer, ALPK1 protein overexpression has been observed, suggesting a key role in cancer metastasis. mdpi.com ALPK1-deficient oral squamous cell carcinoma metastasis leads to reduced TNF-α production in cancer cells. mdpi.com

While the research highlights the significant role of ALPK1 in OSCC progression and metastasis, specific published data detailing the direct effects of this compound on OSCC cell behavior (growth, migration, invasion) or tumor progression in OSCC models were not extensively found in the provided search results. However, as a known ALPK1 inhibitor, this compound is a relevant compound for researchers investigating the therapeutic potential of targeting ALPK1 in OSCC. Studies utilizing this compound could help elucidate the specific contributions of ALPK1 activity to OSCC pathogenesis and assess the feasibility of ALPK1 inhibition as a therapeutic strategy.

Spiradenomas are rare, benign cutaneous adnexal tumors that can progress to malignant spiradenocarcinomas. wikipedia.org A recurrent missense mutation (V1092A) in the kinase domain of the ALPK1 gene has been identified in spiradenomas and spiradenocarcinomas. mdpi.comuniprot.orgwikipedia.orgresearchgate.netrepec.org This mutation is mutually exclusive from mutations in the CYLD gene and can activate the NF-κB pathway in reporter assays. uniprot.orgwikipedia.orgresearchgate.netrepec.org This suggests that ALPK1 activation, potentially through specific mutations, can drive the development of these tumors. mdpi.com

Research has demonstrated that an ALPK1 mutation (V1092A) at the C-terminus in spiradenoma and spiradenocarcinoma can activate NF-κB signaling in cell reporter systems. mdpi.com ALPK1 activation of NF-κB leads to spiradenomas or colorectal cancer. mdpi.com

While the link between ALPK1 mutations and the pathogenesis of spiradenoma and spiradenocarcinoma is established, specific studies detailing the use or effects of this compound in in vitro or in vivo models of these rare tumors were not found in the search results. Given that ALPK1 mutations appear to be drivers in these cancers by activating NF-κB signaling, an ALPK1 inhibitor like this compound could be a valuable research tool to investigate whether inhibiting the mutant ALPK1 or the downstream NF-κB pathway can suppress the growth or progression of these tumors in experimental models.

This compound as a Tool for Exploring ALPK1 as an Oncogenic Target

ALPK1 is increasingly recognized as an oncogene involved in carcinogenesis across various cancer types, including breast, lung, colorectal, oral, and skin cancer, as well as lymphoblastic leukemia. nih.govnih.govmdpi.com ALPK1 is located upstream and triggers cancer cell development and metastasis by regulating the inflammatory response through phosphorylation. nih.govnih.govresearchgate.net The mechanisms and pathways of ALPK1-related cancer development and metastasis primarily involve TNF-α and NF-κβ. nih.govmdpi.com ALPK1 acts upstream to regulate TNF-α, which then activates NF-κB-associated cancers. nih.govmdpi.com During progression, a novel pathway involves ALPK1 translocation to the nucleus to promote cancer cell invasion and metastasis through epithelial–mesenchymal transition (EMT). nih.govresearchgate.net

ALPK1 inhibitors are being explored as potential kinase-targeted therapeutic agents for patients with cancer and inflammatory diseases. nih.govnih.govresearchgate.net this compound, as a potent ALPK1 inhibitor, serves as a critical research tool to validate ALPK1 as a viable oncogenic target. By using this compound to inhibit ALPK1 activity in cancer cell lines or animal models, researchers can assess the impact on key cancer hallmarks such as proliferation, survival, migration, invasion, and tumor growth. The observed effects of ALPK1 inhibition can provide evidence supporting or refuting ALPK1 as a therapeutic target.

Modulation of Anti-Tumor Immune Responses by ALPK1 Inhibitors

Boosting anti-tumor immune responses is a key strategy in cancer therapy. ALPK1 has emerged as an intracellular innate immune receptor that recognizes bacterial metabolites like ADP-heptose, leading to the activation of immune responses. aacrjournals.orgpyrotech.com Activating ALPK1 has been shown to efficiently induce anti-tumor immunity in preclinical studies. pyrotech.com A novel ALPK1 agonist, PTT-936, is being developed for tumor immunotherapy and has shown promise in preclinical studies, inducing dose-dependent tumor growth inhibition and eliciting strong innate and adaptive immune responses. aacrjournals.org

While the focus in immunotherapy is often on activating ALPK1, the role of ALPK1 inhibitors like this compound in modulating anti-tumor immune responses is less directly addressed in the provided search results. However, understanding the baseline activity of ALPK1 in the tumor microenvironment and how its inhibition affects immune cell function and interaction with cancer cells is crucial. ALPK1 inhibitors could potentially be used in research to dissect the specific contributions of ALPK1-mediated inflammatory pathways to the immune landscape within tumors. For instance, inhibiting ALPK1 might alter the production of pro-inflammatory cytokines or chemokines that influence immune cell recruitment and activity. nih.govbellbrooklabs.com Research suggests that elevated levels of ALPK1 expression are associated with heightened infiltration of immune cells in several cancer types and significant positive correlations with various immune suppressive molecules, potentially indicating its pivotal role in regulating specific stages of the anti-tumor immune cycle. frontiersin.org Therefore, ALPK1 inhibitors could be used to explore how blocking ALPK1 impacts this complex interplay and whether it could indirectly influence anti-tumor immunity or the effectiveness of other immunotherapies.

Neuroscientific Research

Emerging evidence suggests a role for ALPK1 in the central nervous system, particularly in the context of neuroinflammatory and neurodegenerative conditions. Research into the function of ALPK1 in these areas provides a foundation for exploring the potential research applications of this compound as a tool to modulate ALPK1 activity.

This compound in Models of Neuroinflammation and Neuronal Damage

Neuroinflammation and neuronal damage are critical components in the progression of various neurological disorders. Studies investigating the role of ALPK1 have indicated its involvement in these processes. For instance, research has shown that ALPK1 is implicated in sterile inflammatory injury following acute brain ischemia. daneshyari.com ALPK1 has been identified as a newly recognized pattern recognition receptor (PRR) whose stimulation can trigger NF-κB activation and subsequent inflammatory responses. daneshyari.comncpsb.org.cn

Investigations using ALPK1 knockdown in in vitro models, such as BV2 microglial cells stimulated with conditioned medium from oxygen and glucose deprivation (OGD)-treated neurons, have shown that inhibiting ALPK1 can suppress the activation of the TIFA/TRAF6/NF-κB pathway and reduce the levels of proinflammatory factors. daneshyari.com In vivo studies using murine models of cerebral ischemia have further supported a neuroprotective effect of ALPK1 knockdown, demonstrating reduced ischemic brain injury through the inhibition of the TIFA/TRAF6/NF-κB pathway and neuroinflammation. daneshyari.comncpsb.org.cn

Furthermore, ALPK1 has been linked to microglial pyroptosis, a form of programmed cell death that contributes significantly to neuroinflammation and cognitive decline in neurodegenerative diseases. ncpsb.org.cngenecards.org Studies using ALPK1 knockout mice have shown that the absence of ALPK1 significantly attenuated cognitive deficits and neuronal injury induced by ADP-heptose, a pathogen-associated molecular pattern that stimulates inflammatory responses. ncpsb.org.cngenecards.org This was associated with the inhibition of the NLRP3/Caspase-1/GSDMD pathway of pyroptosis and reduced secretion of pro-inflammatory cytokines like IL-1β and IL-18. ncpsb.org.cngenecards.org Conditioned media from primary microglial cells of ALPK1 knockout mice stimulated with ADP-heptose also enhanced neuronal cell viability, suggesting that ALPK1 deficiency may protect neuronal health. ncpsb.org.cngenecards.org

These findings collectively suggest that modulating ALPK1 activity could be a relevant research avenue for addressing neuroinflammation and neuronal damage. As a potent ALPK1 inhibitor, this compound represents a valuable chemical tool for researchers to further investigate the specific mechanisms by which ALPK1 contributes to these pathological processes and to explore the potential therapeutic implications of ALPK1 inhibition in models of neuroinflammatory disorders.

Exploration of this compound Effects in Ischemic Stroke: Pyroptosis and Ferroptosis

Ischemic stroke is a devastating neurological event characterized by complex pathological processes, including neuronal death and inflammation. Pyroptosis and ferroptosis have been identified as significant contributors to neuronal death and inflammation following ischemic stroke. biocat.com

Recent research has highlighted the involvement of ALPK1 signaling in the context of ischemic stroke, particularly its connection to microglial pyroptosis and ferroptosis. Studies have shown that ALPK1 plays an important role in mediating inflammatory damage after ischemic stroke. biocat.com High mobility group box 1 (HMGB1), a damage-associated molecular pattern (DAMP), is implicated in pyroptosis and ferroptosis post-stroke. biocat.com Research indicates an interaction between HMGB1 and ALPK1, and that ALPK1 signaling pathway activation by HMGB1 can drive microglial pyroptosis and ferroptosis, thereby exacerbating brain injury after acute ischemic stroke. biocat.com

ALPK1 deficiency has been shown to attenuate ischemic brain injury in transient middle cerebral artery occlusion (tMCAO) mouse models. biocat.com Recombinant HMGB1 stimulation was found to upregulate ALPK1 expression in microglia, and ALPK1 deficiency mitigated the exacerbation of ischemic brain injury and the induction of microglial pyroptosis and ferroptosis by recombinant HMGB1. biocat.com This mitigation was observed through the inhibition of pathways such as NLRP3/Caspase-1/GSDMD and JAK2/STAT3 signaling. biocat.com

The involvement of ALPK1 in driving these cell death pathways in the context of ischemic stroke suggests that inhibiting ALPK1 could be a relevant research strategy to mitigate stroke-induced brain injury. This compound, as a potent inhibitor of ALPK1, can be utilized in research to investigate its effects on ALPK1-mediated microglial pyroptosis and ferroptosis in experimental models of ischemic stroke. Such studies could provide valuable insights into the therapeutic potential of targeting ALPK1 with specific inhibitors to reduce neuronal damage and inflammation following ischemic events.

Inhibitory Activity of this compound

| Target | IC50 Value |

| ALPK1 | 95 nM biocat.combioscience.co.uk |

| NF-κB | 1.31 µM biocat.combioscience.co.uk |

Preclinical Research Methodologies Employing Alpk1 in 2

In Vitro Experimental Systems

Preclinical in vitro studies are fundamental to understanding the cellular mechanisms involving ALPK1. These systems allow for controlled environments to examine the impact of modulating ALPK1 activity, for instance, through the use of inhibitory compounds like Alpk1-IN-2. A range of methodologies are employed, including the use of diverse cell lines, genetic manipulation techniques, biochemical assays, and functional reporter systems.

Application in Various Cell Lines (e.g., HEK293, THP-1, HK-2, HT-29, MIN6)

Various cell lines serve as critical models for studying ALPK1 signaling and the effects of its inhibition by compounds such as this compound. Cell lines like Human Embryonic Kidney 293 (HEK293) and its variants (e.g., HEK293T, HEK-Blue) are frequently used to study ALPK1's role in innate immunity and NF-κB activation, often in response to bacterial components like ADP-heptose. bio-protocol.orgroyalsocietypublishing.orgpnas.orginvivogen.comgoogle.combiorxiv.org Human monocytic leukemia cells (THP-1) are utilized to investigate ALPK1's involvement in inflammatory responses, particularly in the context of gout and the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comptglab.comnih.govnih.gov Human kidney-2 (HK-2) cells, a proximal tubule cell line, are employed to explore ALPK1's role in kidney damage and the regulation of chemokines such as CCL2 and CCL5, often in response to high glucose conditions. nih.govresearchgate.netd-nb.info Colorectal cancer cell lines, including HT-29 and HCT116, are used to study ALPK1's contribution to cancer development and metastasis, as well as its interaction with gut microbiota components. invivogen.commdpi.comresearchgate.net Murine pancreatic beta cell lines like MIN6 are utilized to investigate the role of ALPK1 in beta cell survival and apoptosis, particularly in the context of inflammation and diabetes. frontiersin.orgfrontiersin.org Other cell lines such as HeLa, A549, Lovo, NHA, HS683, LN229, U87MG, U251MG, and AGS SIB02 have also been employed to study various aspects of ALPK1 function, including its role in cancer cell migration and proliferation, and responses to bacterial infection. biorxiv.orgmdpi.comptglab.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov The application of this compound in these diverse cell line models allows researchers to assess the impact of ALPK1 inhibition on specific cellular processes relevant to different physiological and pathological conditions.

Utilization in Gene Knockdown and Knockout Models (e.g., siRNA, CRISPR/Cas9-mediated ALPK1 deletion)

Genetic manipulation techniques, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the ALPK1 gene, are essential tools for defining the specific functions of ALPK1 in cellular pathways. These models help to establish the necessity of ALPK1 for certain downstream effects. nih.govgoogle.combiorxiv.orgmdpi.comnih.govnih.govd-nb.inforesearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net For example, CRISPR/Cas9 has been used to generate ALPK1 knockout cell lines, including in HEK293 and THP-1 cells, to investigate ALPK1-dependent signaling. invivogen.comgoogle.combiorxiv.orgnih.gov Similarly, siRNA has been employed to transiently reduce ALPK1 expression in various cell lines, such as HEK293T, THP-1, HeLa, HCT116, HS683, and LN229, to study its impact on cytokine expression, NF-κB activation, and cell behavior. google.comptglab.comnih.govresearchgate.netfrontiersin.orgfrontiersin.org While these genetic approaches eliminate or reduce ALPK1 protein, small molecule inhibitors like this compound offer a complementary approach by acutely blocking ALPK1 kinase activity. Using this compound in parallel with knockdown or knockout models can help distinguish between the scaffolding and catalytic roles of ALPK1 and provide insights into the reversibility and kinetics of ALPK1 inhibition.

Incorporation into ALPK1 Overexpression Systems

Overexpression systems involve introducing exogenous ALPK1 genetic material into cells to increase ALPK1 protein levels. This approach can be used to study the consequences of elevated ALPK1 expression or to investigate the activity of specific ALPK1 variants. royalsocietypublishing.orgmdpi.comptglab.comnih.govnih.govd-nb.infonih.govresearchgate.netbiorxiv.org For instance, overexpression of wild-type or mutant ALPK1 in HEK293 cells has been used to study NF-κB/AP-1 pathway activation. royalsocietypublishing.orgpnas.orgnih.govbiorxiv.org Overexpression of ALPK1 in HK-2 cells increased the expression of chemokines. nih.govd-nb.info In cancer cell lines like Lovo and A549, ALPK1 overexpression affected cell migration. mdpi.comptglab.com Incorporating this compound into ALPK1 overexpression systems allows researchers to determine if the observed effects of increased ALPK1 levels are dependent on its kinase activity and to assess the ability of the inhibitor to counteract the effects of overexpression.

Cell-Free Kinase Assays for Measuring this compound Activity

Cell-free kinase assays are direct biochemical methods used to measure the catalytic activity of a kinase and to determine the potency of kinase inhibitors like this compound. These assays typically involve incubating purified or immunoprecipitated ALPK1 with a substrate (such as TIFA or myosin IIA) and ATP, and then quantifying the phosphorylation of the substrate. bio-protocol.orgroyalsocietypublishing.orggoogle.comnih.govnih.govuniprot.orgthermofisher.com Radiometric phosphorylation assays, which measure the incorporation of radioactivity from labeled ATP into the substrate, are a quantitative method for assessing ALPK1 kinase activity. bio-protocol.orgroyalsocietypublishing.orgnih.govuniprot.orgthermofisher.com Non-radioactive methods, such as those based on protein thiophosphorylation, are also utilized. nih.gov this compound's potency as an ALPK1 inhibitor (IC50: 95 nM) nih.gov is typically determined using such cell-free kinase assays, where varying concentrations of the inhibitor are included in the reaction mixture to assess its ability to reduce substrate phosphorylation.

| Compound | Target | IC50 (nM) |

| This compound | ALPK1 | 95 |

| This compound | NF-κB | 1310 |

Biochemical Analysis of Protein Phosphorylation and Expression Profiles

Biochemical techniques, particularly Western blotting, are widely used in conjunction with this compound to analyze changes in protein phosphorylation and expression levels downstream of ALPK1 activity. ALPK1 is known to phosphorylate key substrates like TIFA, leading to the activation of downstream signaling cascades. nih.govbio-protocol.orgroyalsocietypublishing.orgpnas.orginvivogen.combiorxiv.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.govuniprot.orgthermofisher.comabcam.com Inhibition of ALPK1 by this compound would be expected to reduce the phosphorylation of TIFA and other ALPK1 substrates. Western blotting allows for the detection of total protein levels and specific phosphorylated forms of proteins using phospho-specific antibodies. nih.govroyalsocietypublishing.orgptglab.comnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.govthermofisher.comabcam.com Researchers can treat cells with this compound and then perform Western blots to assess the impact on the phosphorylation status of TIFA, as well as the expression and phosphorylation of downstream signaling molecules such as NF-κB, IκB-α, TAK1, and ERK1/2. biorxiv.orgmdpi.comnih.govresearchgate.netfrontiersin.orgfrontiersin.orgabcam.com Changes in the expression levels of ALPK1-regulated proteins, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-8), chemokines (CCL2, CCL5), and proteins involved in apoptosis (Fas, cIAP1), can also be monitored by Western blotting and other methods like RT-qPCR or ELISA following this compound treatment. nih.govgoogle.combiorxiv.orgmdpi.comptglab.comnih.govnih.govd-nb.inforesearchgate.netfrontiersin.orgfrontiersin.orggoogle.comabcam.com

Functional Gene Reporter Assays for Pathway Activity

Functional gene reporter assays are valuable tools for monitoring the activity of signaling pathways regulated by ALPK1, such as the NF-κB and AP-1 pathways. These assays typically involve cell lines stably or transiently transfected with a reporter construct where the expression of a detectable reporter protein (e.g., secreted alkaline phosphatase - SEAP, or luciferase) is controlled by a promoter containing binding sites for transcription factors activated by the pathway of interest. bio-protocol.orgroyalsocietypublishing.orgpnas.orginvivogen.commdpi.comnih.govd-nb.inforesearchgate.netnih.govresearchgate.netbiorxiv.orgnih.govuniprot.org HEK-Blue cells, which express a SEAP reporter under the control of an NF-κB/AP-1-inducible promoter, are commonly used to assess ALPK1-mediated pathway activation. bio-protocol.orgroyalsocietypublishing.orgpnas.orginvivogen.comnih.gov By treating reporter cell lines with this compound, researchers can quantify the extent to which ALPK1 inhibition affects the transcriptional activity of NF-κB, AP-1, or other relevant transcription factors, providing a functional readout of pathway modulation. bio-protocol.orgroyalsocietypublishing.orgpnas.orgnih.gov This allows for the assessment of this compound's efficacy in blocking ALPK1-dependent transcriptional responses.

Quantification of Inflammatory Mediators in Cell Culture Supernatants

Research into ALPK1 has established its role in inducing the production of various inflammatory mediators in cell culture models. Studies using cell lines such as human kidney-2 (HK-2) cells, monocytic THP1 cells, and murine pancreatic beta cell line MIN6 have shown that ALPK1 activation can lead to the upregulation of pro-inflammatory cytokines and chemokines, including IL-1β, IL-8, TNF-α, CCL2, and CCL5 wikipedia.org. These mediators are crucial players in inflammatory responses associated with various diseases.

While this compound is known to inhibit ALPK1 and NF-κB signaling, specific detailed findings on the quantification of these inflammatory mediators in cell culture supernatants after treatment with this compound were not extensively detailed in the provided search results. However, given its inhibitory profile, this compound would be a relevant tool compound in such cell-based assays to assess the extent of ALPK1 pathway blockade and its impact on inflammatory mediator release.

In Vivo Preclinical Models

In vivo models are critical for evaluating the effects of ALPK1 modulation in a complex biological system and its relevance to disease pathogenesis. Various murine models have been employed in ALPK1 research to investigate its role in different conditions.

Application in Murine Disease Models (e.g., Diabetic Nephropathy, ROSAH Syndrome, Hepatitis B)

Murine models are utilized to study the involvement of ALPK1 in specific diseases. For instance, streptozotocin (B1681764) (STZ)-induced diabetic mice have been used to investigate ALPK1's contribution to diabetic nephropathy, showing that elevated ALPK1 can accelerate kidney injury wikipedia.org. In the context of rare genetic disorders, a transgenic mouse model for ROSAH syndrome, a condition linked to mutations in ALPK1, has been utilized in the preclinical evaluation of ALPK1 inhibitors like DF-003. Furthermore, adeno-associated virus (AAV)-HBV mouse models have been employed to study the effects of ALPK1 agonists, such as DF-006, in chronic hepatitis B infection. ALPK1 knockout mice have also been instrumental in studying bacterial pathogenesis and the role of ALPK1 as a pattern recognition receptor. Another ALPK1 knockout mouse model has been developed to study cataract formation.

Specific detailed findings on the application and efficacy of this compound within these particular murine disease models were not available in the provided search results. However, these models represent relevant systems in which the preclinical activity of ALPK1 inhibitors like this compound could be evaluated to understand their potential therapeutic utility in ALPK1-related diseases.

Use in Transgenic Animal Models of ALPK1-Related Conditions

Transgenic animal models, including those with overexpression or knockout of ALPK1, are valuable tools for dissecting the specific roles of ALPK1 in various physiological and pathological processes. ALPK1 transgenic mice have been used to demonstrate how increased ALPK1 expression can exacerbate conditions like diabetic nephropathy and influence uric acid homeostasis relevant to gout wikipedia.org. ALPK1 knockout mice have provided insights into ALPK1's function in innate immunity and motor coordination. A transgenic ROSAH mouse model specifically harboring disease-causing ALPK1 mutations has been used to evaluate the efficacy of ALPK1 inhibitors.

While these transgenic models are crucial for understanding ALPK1-related conditions and testing modulators, specific detailed data on the use and outcomes of administering this compound in these exact transgenic animal models were not found in the provided search results.

Studies in Primary Cells and Tissue Models (e.g., Primary Human Hepatocytes, Human Monocytes)

Studies utilizing primary cells and tissue models allow for the investigation of ALPK1's role and the effects of its modulation in a more physiologically relevant context compared to immortalized cell lines. Primary human monocytes (related to THP1 cell line studies) and human kidney cells (related to HK-2 cell studies) have been used to demonstrate the upregulation of ALPK1 expression in response to stimuli like high glucose and its link to inflammatory responses wikipedia.org. Primary human hepatocytes (PHH) have been employed to evaluate the antiviral efficacy of ALPK1 agonists in the context of hepatitis B infection.

Specific detailed findings regarding the use and effects of this compound in these primary cell and tissue models were not present in the provided search results. However, these models represent important systems for assessing the direct impact of this compound on ALPK1 activity and downstream effects in relevant human cell types.

Advanced Research Techniques and Computational Approaches

Advanced research techniques and computational approaches play a significant role in understanding the mechanism of action of ALPK1 inhibitors and guiding the development of more effective compounds.

Integration of Structural Biology and Computational Modeling in this compound Research

Structural biology techniques, such as X-ray crystallography, provide high-resolution insights into the three-dimensional structure of proteins like ALPK1 and their interactions with ligands or inhibitors. The crystal structure of the N-terminal domain of ALPK1 in complex with ADP-heptose, a known ALPK1 activator, has been determined. This structural information is invaluable for understanding how molecules bind to ALPK1 and activate or inhibit its activity.

Computational modeling approaches, including molecular docking and simulations, complement structural biology by allowing researchers to predict how potential inhibitor molecules, such as this compound, might interact with the ALPK1 protein binding sites. These techniques facilitate the rational design and optimization of ALPK1 inhibitors by predicting binding affinity and specificity biocat.com.

While structural biology has provided insights into ALPK1's interaction with its activator, and computational modeling is generally used in inhibitor design, specific detailed information on the direct integration of structural biology and computational modeling in the research specifically focused on this compound was not found in the provided search results. However, these techniques would be standard tools in the preclinical characterization and optimization of a compound like this compound.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found in search results |

| ALPK1 | 80216 |

Inhibitory Activity of this compound

| Target | IC50 |

| ALPK1 | 95 nM |

| NF-κB | 1.31 µM |

Data Source:

Omics-Based Approaches for Pathway Elucidation (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics)

Omics-based approaches are powerful tools in preclinical research to gain a comprehensive understanding of the molecular changes induced by a compound like this compound. These methodologies allow for the global analysis of genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system following treatment.

Transcriptomics, for instance, can reveal how ALPK1 inhibition by this compound affects gene expression patterns. Changes in mRNA levels of genes involved in inflammatory pathways, cell survival, or other ALPK1-mediated processes can be identified. Studies on ALPK1 have utilized gene ontology (GO) analysis of differentially expressed genes (DEGs) to identify enriched biological processes, such as immune system processes, innate immune response, and inflammatory response nih.gov. This indicates that ALPK1 significantly influences the transcriptional landscape related to immunity and inflammation.

Proteomics can provide insights into the protein-level changes, including the abundance and post-translational modifications of proteins targeted or affected by ALPK1 inhibition. Given that ALPK1 is a kinase, proteomics can be particularly useful in identifying downstream substrates whose phosphorylation status is altered by this compound treatment. While specific proteomics data directly linked to this compound treatment were not extensively found in the search results, studies investigating ALPK1's role have employed proteomics to identify interacting proteins and understand its mechanism of action nih.gov. For example, proteomics has been used to identify proteins interacting with recombinant ALPK1 nih.gov.

Metabolomics allows for the analysis of small molecule metabolites within a biological system, providing a snapshot of the metabolic state. Changes in metabolite profiles upon this compound treatment could indicate altered metabolic pathways linked to ALPK1 activity. Integrated multi-omics approaches, combining metabolomics with transcriptomics and proteomics, are increasingly used to provide a more holistic view of cellular responses biorxiv.orgdntb.gov.ua. While direct application of metabolomics with this compound was not detailed, integrated omics has been applied in related research areas to understand complex biological processes and identify key molecular changes dntb.gov.ua.

Collectively, applying these omics approaches in studies with this compound can help to:

Identify the specific genes and pathways regulated by ALPK1.

Uncover the downstream effects of ALPK1 inhibition at the molecular level.

Discover potential biomarkers of response or resistance to ALPK1 inhibition.

Elucidate the complex interplay between different biological molecules in ALPK1-mediated processes.

Protein-Protein Interaction Network Analysis in the Presence of this compound

Protein-protein interaction (PPI) network analysis is crucial for understanding how ALPK1 functions within cellular networks and how its inhibition by this compound might disrupt these interactions. ALPK1 is known to interact with various proteins to exert its effects on signaling pathways.

Studies investigating ALPK1 have utilized databases like STRING to construct PPI networks nih.gov. These networks can illustrate the direct and indirect interactions of ALPK1 with other proteins involved in various cellular processes, such as NF-κB signaling and pyroptosis nih.gov. Analysis of these networks can identify key interacting partners and modules that are potentially affected by ALPK1 inhibition. For example, ALPK1 has been shown to associate with NF-κB and pyroptosis-related proteins in interaction networks nih.gov.

Experimental methods like co-immunoprecipitation followed by mass spectrometry can be used to identify proteins that physically interact with ALPK1. One study using immunoprecipitation assays identified 218 cellular proteins that interacted with recombinant ALPK1 nih.gov. Myosin IIA was found to be a frequent interacting partner of ALPK1 nih.gov. Further analysis revealed that MSU-induced ALPK1 phosphorylated myosin IIA, suggesting a functional interaction nih.gov.

Applying PPI network analysis in the context of this compound treatment can help to:

Identify the specific protein complexes or pathways whose integrity or function is dependent on ALPK1 activity.

Determine how this compound disrupts these protein interactions.

Pinpoint key nodes within the network that are most significantly affected by inhibition.

Propose mechanisms by which this compound exerts its biological effects through modulating protein interactions.

By combining experimental techniques for identifying protein interactions with computational network analysis, researchers can build a detailed map of the ALPK1 interactome and understand how this compound perturbs this network, leading to altered cellular outcomes.

Future Directions and Translational Research Perspectives for Alpk1 Inhibitors

Rational Design and Optimization of Novel ALPK1 Inhibitor Chemistries

The development of potent and selective ALPK1 inhibitors like Alpk1-IN-2, which has an IC50 of 95 nM, is rooted in the principles of rational drug design. acetherapeutics.combioscience.co.uk This process typically involves a deep understanding of the three-dimensional structure of the ALPK1 kinase domain, allowing for the computational modeling and synthesis of small molecules that can bind with high affinity and specificity.

Future efforts in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical scaffold of existing inhibitors to improve potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery: Identifying small chemical fragments that bind to specific pockets on the ALPK1 protein and then elaborating or linking them to create more potent inhibitors.

Targeting Allosteric Sites: Moving beyond the ATP-binding site to design inhibitors that bind to other regulatory regions of the ALPK1 protein, potentially offering greater selectivity and novel mechanisms of action.

The optimization of these novel chemistries will be crucial for developing next-generation ALPK1 inhibitors with improved therapeutic profiles.

Investigation of this compound for Combination Therapy Strategies

The complex nature of many inflammatory and oncologic diseases often necessitates combination therapy approaches to achieve optimal clinical outcomes. The role of ALPK1 in activating the NF-κB signaling pathway, a central hub in inflammation and cancer, makes its inhibitors prime candidates for combination strategies. acetherapeutics.com

Future research should explore the synergistic potential of ALPK1 inhibitors like this compound with:

Existing Anti-inflammatory Drugs: Combining ALPK1 inhibitors with corticosteroids, NSAIDs, or biologics targeting specific cytokines (e.g., TNF-α, IL-6) could lead to enhanced efficacy and potentially allow for dose reduction of existing therapies, thereby minimizing side effects. bmj.com

Chemotherapy and Targeted Cancer Therapies: In oncology, where ALPK1 has been implicated in tumor progression and metastasis, combining its inhibition with conventional chemotherapy or other targeted agents could overcome drug resistance and improve treatment responses. patsnap.com

Immunotherapies: Given the role of ALPK1 in innate immunity, its modulation could impact the tumor microenvironment. Combining ALPK1 inhibitors with immune checkpoint inhibitors is a promising avenue for enhancing anti-tumor immunity. An ALPK1 agonist, PTT-936, is already being investigated in combination with anti-PD-1/L1 therapies in solid tumors. aacrjournals.org

| Therapeutic Area | Potential Combination Agent | Rationale for Combination |

|---|---|---|

| Autoimmune Diseases | TNF-α inhibitors, IL-6 inhibitors | Synergistic suppression of inflammatory pathways. |

| Cancer | Chemotherapy, PARP inhibitors | Overcoming drug resistance and enhancing apoptotic signals. |

| Cancer | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Modulation of the tumor microenvironment to enhance anti-tumor immunity. |

Expanding the Scope of this compound Application to Underexplored Disease Indications

While the initial focus for ALPK1 inhibitors has been on inflammatory diseases and cancer, the ubiquitous nature of the ALPK1 signaling pathway suggests its involvement in a broader range of pathologies.